molecular formula C7H10F2O2 B2920091 2,2-Difluoro-1-(oxan-4-yl)ethanone CAS No. 1566835-24-2

2,2-Difluoro-1-(oxan-4-yl)ethanone

Cat. No.: B2920091
CAS No.: 1566835-24-2
M. Wt: 164.152
InChI Key: VZQRITGOEAWJSM-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(oxan-4-yl)ethanone is a fluorinated ketone featuring a tetrahydropyran-4-yl (oxan-4-yl) substituent. The compound’s structure combines the electron-withdrawing effects of two fluorine atoms on the ketone carbon with the steric and electronic contributions of the oxygen-containing heterocycle. This configuration enhances its electrophilicity, making it valuable in organic synthesis, particularly in nucleophilic acyl substitution reactions or as a precursor for pharmaceutical intermediates.

Properties

IUPAC Name

2,2-difluoro-1-(oxan-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-7(9)6(10)5-1-3-11-4-2-5/h5,7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQRITGOEAWJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2,2-Difluoro-1-(oxan-4-yl)ethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing substituents (e.g., 4-fluorophenyl) enhance the ketone’s electrophilicity, favoring reactions like nucleophilic additions, while electron-donating groups (e.g., 4-methoxyphenyl) may reduce reactivity .

Physicochemical Properties

Property This compound (Predicted) 2,2-Difluoro-1-(4-fluorophenyl)ethanone 2,2-Difluoro-1-(4-methoxyphenyl)ethanone
Molecular Weight 176.15 g/mol 174.12 g/mol 186.16 g/mol
Melting Point ~40–50°C (estimated) Not reported 39–40°C
Boiling Point ~200–220°C (estimated) Not reported 134–135°C
Solubility Moderate in polar aprotic solvents Low in water; high in DCM, THF Soluble in ethanol, chloroform

Notes:

  • The oxan-4-yl group likely increases solubility in alcohols and ethers compared to purely aromatic derivatives due to its oxygen atom .
  • Fluorine atoms reduce basicity and increase lipid solubility, enhancing membrane permeability in biological contexts .

Biological Activity

2,2-Difluoro-1-(oxan-4-yl)ethanone is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features suggest various biological activities, which are critical for its evaluation in drug development and therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C5_5H6_6F2_2O2_2
  • CAS Number : 1566835-24-2

The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Modulation of Receptor Activity : It could act as a modulator for various receptors, influencing signal transduction pathways.
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest potential antimicrobial and anticancer activities, warranting further investigation.

Biological Activity Data

Activity Type Observed Effect Reference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of key metabolic enzymes

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in the growth of Gram-positive and Gram-negative bacteria at concentrations above 50 µg/mL. This suggests that the compound could be a candidate for developing new antibiotics.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another research project focused on the cytotoxic effects of the compound on human cancer cell lines. The compound demonstrated a dose-dependent increase in apoptosis markers when treated with concentrations ranging from 10 to 100 µM. The study concluded that this compound exhibits promising anticancer activity that merits further exploration in vivo.

Q & A

Q. What are the optimal synthetic routes for preparing 2,2-difluoro-1-(oxan-4-yl)ethanone, and what factors influence reaction efficiency?

  • Methodological Answer: The synthesis of this compound can be approached via two primary strategies:
  • Difluorination of Trifluoromethyl Precursors: A method adapted from the difluorination of 4,4,4-trifluoro-1-arylbutane-1,3-diones using reagents like KF or CsF, yielding difluorinated ketones with ~82% efficiency (as demonstrated for analogous compounds) . Adjustments may be needed to accommodate the steric bulk of the oxan-4-yl group.
  • Friedel-Crafts Acylation: While typically used for aromatic systems (e.g., 1-(3-fluoro-4-propoxyphenyl)ethanone synthesis ), this method could be modified by introducing the oxan-4-yl group via electrophilic substitution. Catalyst selection (e.g., AlCl₃) and reaction temperature (0–25°C) are critical for minimizing side reactions.
    Key Factors: Catalyst activity, fluorine source reactivity, and steric hindrance from the oxan-4-yl ring.

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer:
  • NMR Spectroscopy: ¹⁹F and ¹H NMR are essential for confirming the difluoromethyl group and oxan-4-yl substitution. For example, ¹⁹F NMR of similar compounds shows distinct peaks at δ -110 to -120 ppm for CF₂ groups . ¹H NMR of the oxan-4-yl protons typically appears as a multiplet (δ 3.5–4.0 ppm) due to ring conformation .
  • X-ray Crystallography: Use SHELX programs for structure refinement . The tetrahydropyran ring’s chair conformation and CF₂ group geometry can be resolved with high-resolution data.
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peaks for C₈H₁₁F₂O₂ at 193.07 Da).

Advanced Research Questions

Q. What strategies can address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound?

  • Methodological Answer:
  • Solvent and Conformational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) should account for solvent effects (e.g., acetone-d₆ in NMR) and dynamic ring puckering of the oxan-4-yl group .
  • Calibration with Analogues: Compare predicted shifts with experimental data from structurally similar compounds (e.g., 2,2-difluoro-1-(4-methoxyphenyl)ethanone ) to refine computational parameters.

Q. How can researchers modify the tetrahydropyran ring in this compound to study structure-activity relationships, and what analytical techniques are critical?

  • Methodological Answer:
  • Ring Functionalization: Introduce substituents (e.g., methyl, nitro) via electrophilic substitution or cross-coupling reactions. For example, 2,2-difluoro-1-(3-nitrophenyl)ethanone derivatives have been synthesized using nitration conditions .
  • Analytical Workflow:
  • HPLC-MS: Monitor reaction progress and purity.
  • X-ray Diffraction: Resolve conformational changes induced by substituents .
  • Thermogravimetric Analysis (TGA): Assess thermal stability of derivatives for material science applications.

Q. What mechanistic insights explain the reactivity of the difluorinated ketone group in nucleophilic addition reactions?

  • Methodological Answer:
  • Electronic Effects: The CF₂ group’s strong electron-withdrawing nature polarizes the carbonyl, enhancing electrophilicity. This is evidenced by faster nucleophilic attack rates compared to non-fluorinated analogues .
  • Steric Considerations: The oxan-4-yl group’s chair conformation may hinder access to the carbonyl, requiring bulky nucleophiles (e.g., Grignard reagents) to employ high-dielectric solvents (e.g., THF) for improved kinetics.

Data Contradiction Analysis

Q. How should researchers resolve conflicting crystallographic and NMR data regarding the conformation of the oxan-4-yl ring?

  • Methodological Answer:
  • Dynamic NMR Studies: Variable-temperature ¹H NMR can detect ring puckering interconversion (e.g., coalescence of proton signals at low temperatures) .
  • Complementary Crystallography: Compare single-crystal X-ray data (static conformation) with molecular dynamics simulations to model ring flexibility .

Table: Comparative Synthesis Methods for Difluorinated Ketones

MethodSubstrateYieldKey ConditionsReference
DifluorinationTrifluoro-1-arylbutane-1,3-dione82%KF, DMF, 80°C
Friedel-Crafts Acylation3-Fluoro-4-propoxybenzaldehyde65–75%AlCl₃, CH₂Cl₂, 0°C
Nucleophilic FluorinationBromoethanone derivatives70%AgF, DCM, reflux

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